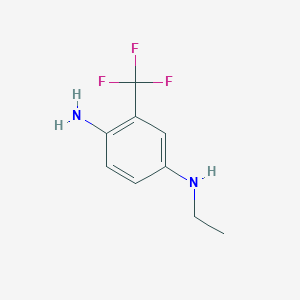
1-N-ethyl-3-(trifluoromethyl)benzene-1,4-diamine
描述
1-N-ethyl-3-(trifluoromethyl)benzene-1,4-diamine is a useful research compound. Its molecular formula is C9H11F3N2 and its molecular weight is 204.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-N-ethyl-3-(trifluoromethyl)benzene-1,4-diamine, also known as N1-benzyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C16H17F3N2
- Molar Mass : Approximately 294.31 g/mol
- Structural Features : It contains a benzene ring substituted at the 1 and 4 positions with amino groups and at the 2 position with a trifluoromethyl group. This trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for drug development.
The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group significantly influences the electronic properties of the compound, enhancing its reactivity and binding affinity to biological targets. This property has been shown to facilitate interactions with proteins or enzymes that may lead to therapeutic applications.
In Vitro Studies
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition : Studies have demonstrated that this compound can inhibit specific enzymes relevant to disease pathways. For instance, it has shown potential as a selective inhibitor of monoamine oxidase B (MAO-B), which is significant in neurodegenerative disorders like Parkinson's disease .
- Binding Affinity : The presence of the trifluoromethyl group enhances binding affinity to target proteins. This characteristic has been exploited in drug design, particularly for compounds targeting neurodegenerative diseases .
Case Studies
Several studies have investigated the biological activity of similar compounds:
- A study focused on a series of azacyclic amides found that modifications involving electron-withdrawing groups like trifluoromethyl significantly enhanced MAO-B inhibitory activity. The best-performing compound exhibited an IC50 value of 21 nM, indicating strong potency .
- Another investigation into fluorinated compounds indicated that those with trifluoromethyl substitutions showed increased interactions with active sites of enzymes, enhancing their inhibitory effects on various biological pathways .
Applications in Drug Discovery
The unique properties of this compound make it a valuable candidate in drug discovery:
- Lead Compound : Its ability to interact selectively with biological targets positions it as a lead compound for developing new therapeutics.
- Fragment-Based Drug Design : The compound's structure allows for fragment-based approaches in drug design, where small chemical fragments are optimized for better binding to target proteins .
Comparative Analysis
To highlight the uniqueness of this compound compared to other structurally similar compounds, the following table summarizes key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N1-Cyclopropyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine | C12H15F3N2 | Contains a cyclopropyl group enhancing steric properties |
| N1-Benzyl-N1-isopropyl-2-(trifluoromethyl)benzene-1,4-diamine | C16H18F3N2 | Isopropyl group increases hydrophobicity |
| N1-Benzyl-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine | C16H18F3N2 | Methyl substitution affects electronic properties |
属性
IUPAC Name |
4-N-ethyl-2-(trifluoromethyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2/c1-2-14-6-3-4-8(13)7(5-6)9(10,11)12/h3-5,14H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZFOKFZGQSKFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=C(C=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















